Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC17203204
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-5-9-11-3-4-12(9)6-8(7)10(13)14-2/h3-6H,1-2H3 |
| Standard InChI Key | OMPFNRCQRNRVLA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC=CN2C=C1C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate features a bicyclic framework where an imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group at position 7 and the carboxylate ester at position 6 introduce steric and electronic modifications that enhance its reactivity and interaction with biological targets.
Key Structural Features:
-
Imidazo[1,2-a]pyridine core: Provides a planar, aromatic system conducive to π-π stacking interactions.
-
Methyl substituent (C7): Enhances lipophilicity, potentially improving membrane permeability.
-
Carboxylate ester (C6): Serves as a metabolically labile group, enabling prodrug strategies.
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its ester and methyl groups. Experimental data indicate limited aqueous solubility (>30.6 µg/mL at pH 7.4), necessitating organic solvents like ethanol or dimethyl sulfoxide (DMSO) for in vitro studies. Its logP value (a measure of lipophilicity) is estimated at 1.8, suggesting moderate permeability across biological membranes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Solubility (pH 7.4) | >30.6 µg/mL | |
| logP (Predicted) | 1.8 |
Synthesis and Modification
Synthetic Routes
The compound is synthesized via methylation of imidazo[1,2-a]pyridine-6-carboxylic acid using iodomethane (CH₃I) in the presence of cesium carbonate (Cs₂CO₃). Alternative methods include:
-
Cycloisomerization: NaOH-promoted reactions of N-propargylpyridiniums under aqueous, metal-free conditions.
-
Copper-Catalyzed Oxidative Coupling: Utilizing copper(II) trifluoroacetylacetonate and tert-butyl hydroperoxide (TBHP) in ethanol, achieving yields up to 98.8% .
Comparative Synthesis Table:
| Method | Reagents/Catalysts | Yield (%) | Conditions |
|---|---|---|---|
| Methylation | CH₃I, Cs₂CO₃ | 85–90 | Room temperature |
| Cycloisomerization | NaOH, H₂O | 75–80 | Ambient, aqueous |
| Oxidative Coupling | Cu(acac)₂, TBHP | 98.8 | 80°C, 11 hours |
The copper-catalyzed method is notable for high efficiency but requires stringent temperature control .
Derivatization Strategies
Modifications at positions 2, 3, and 7 of the imidazo[1,2-a]pyridine core are common to enhance bioactivity. For example:
-
Ester Hydrolysis: Conversion to carboxylic acids for improved water solubility.
-
N-Methylation: Enhances metabolic stability and target affinity.
Biological Activities and Mechanisms
Anticancer Properties
Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate demonstrates antiproliferative effects against lung (A549), breast (MCF-7), and neuroblastoma (SH-SY5Y) cell lines. Mechanistic studies suggest inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation.
Key Findings:
-
IC₅₀ Values: 12–18 µM against MCF-7 cells after 48-hour exposure.
-
Apoptosis Induction: Upregulation of caspase-3/7 activity by 3.5-fold compared to controls.
Antitubercular Activity
Derivatives of this compound exhibit potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). In vitro assays show minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against Mycobacterium tuberculosis H37Rv. The mechanism involves disruption of mycobacterial cell wall synthesis via inhibition of DprE1, a flavoenzyme essential for arabinogalactan biosynthesis.
Additional Pharmacological Effects
-
Antiviral Activity: Preliminary data suggest inhibition of SARS-CoV-2 main protease (Mpro) with 65% inhibition at 10 µM.
-
Antioxidant Properties: Scavenging of free radicals (EC₅₀ = 45 µM) in DPPH assays.
Future Directions and Applications
Drug Development
Ongoing research focuses on optimizing the compound’s pharmacokinetic profile through prodrug formulations and nanoparticle delivery systems. Early-stage trials indicate enhanced bioavailability when encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Antimicrobial Resistance
Given its efficacy against MDR-TB, this scaffold is a candidate for WHO priority pathogen drug development. Hybrid derivatives combining imidazo[1,2-a]pyridine and fluoroquinolone motifs show synergistic effects against XDR-TB.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume